![molecular formula C10H16N2O B13631014 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a 2-(1-methyl-1H-pyrazol-5-yl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-(1-methyl-1H-pyrazol-5-yl)ethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-pyrazol-5-yl)ethanol: A precursor in the synthesis of the target compound.
Cyclobutanone: Another precursor used in the synthesis.
1-methyl-1H-pyrazole: A related compound with similar structural features.
Uniqueness
2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2-[2-(2-methylpyrazol-3-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)4-2-8-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
InChIキー |
BOOPMAZTXMKSQG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)CCC2CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


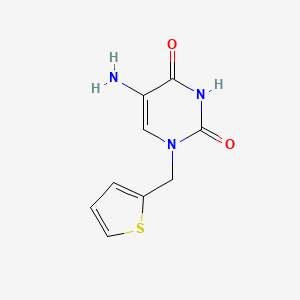
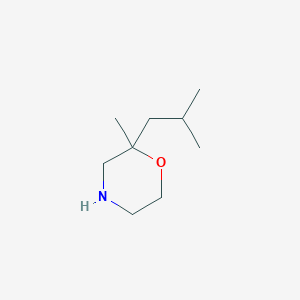
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
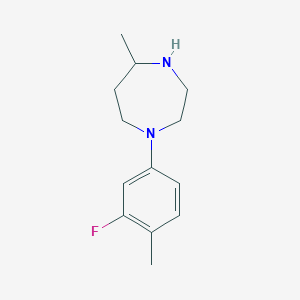
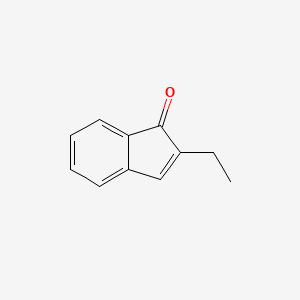

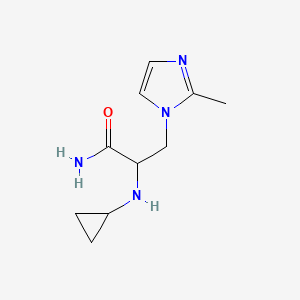

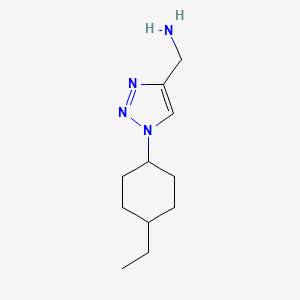
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
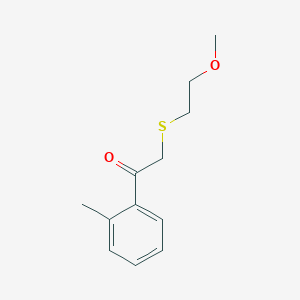
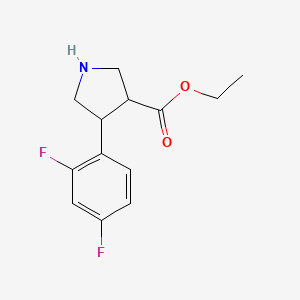
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)

